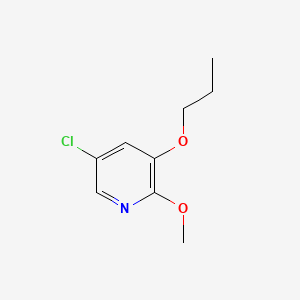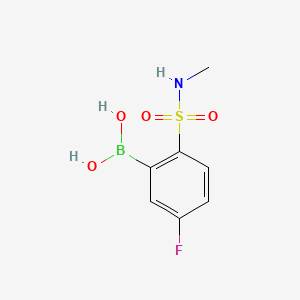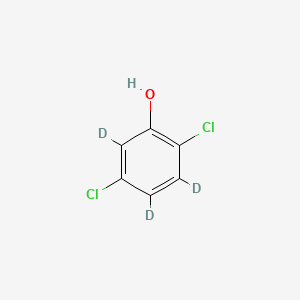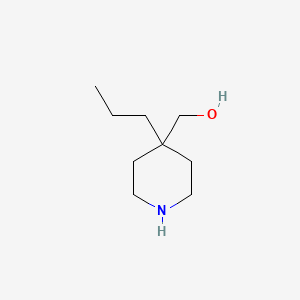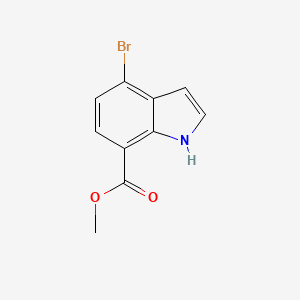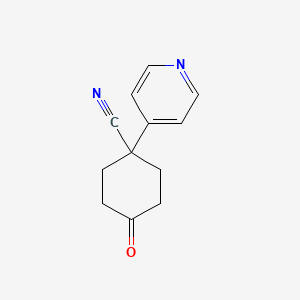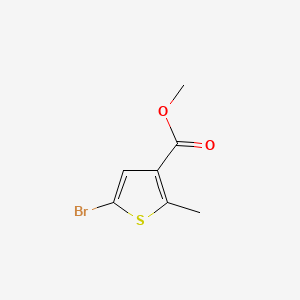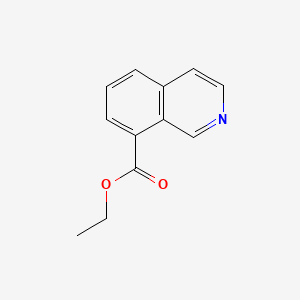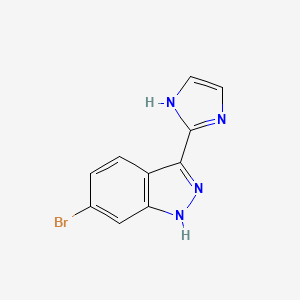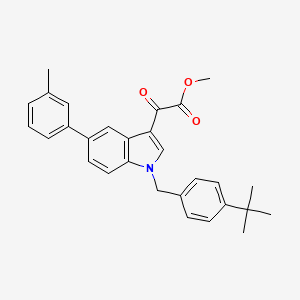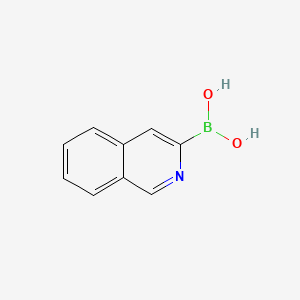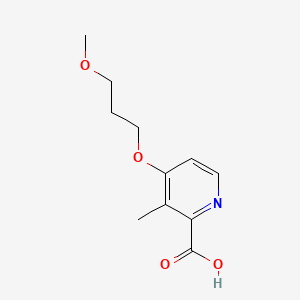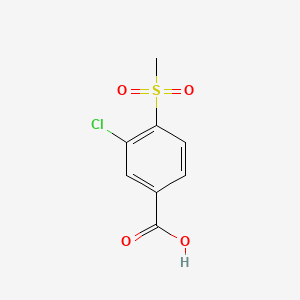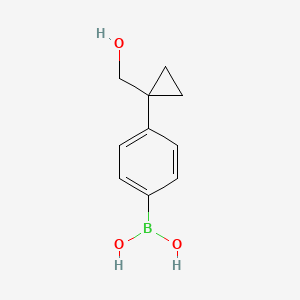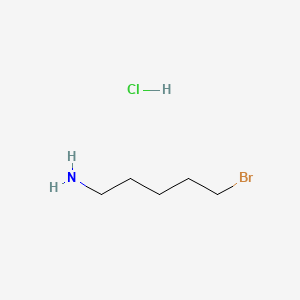
5-Bromo-1-pentylamine, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-pentylamine, Hydrochloride (CAS# 1246816-76-1) is a compound useful in organic synthesis . It has a molecular weight of 202.52 and a molecular formula of C5H13BrClN . The compound appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1-pentylamine, Hydrochloride can be represented by the canonical SMILES string: C(CCN)CCBr.Cl . The InChI string representation is: InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H .Physical And Chemical Properties Analysis
5-Bromo-1-pentylamine, Hydrochloride is a solid at room temperature . It has a melting point of 137-139°C . It is slightly soluble in methanol and water . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications:
- Synthesis of Complex Organic Molecules: Brominated compounds, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, are used as intermediates in the synthesis of pentasubstituted pyridines, showcasing the role of halogen-rich intermediates in medicinal chemistry and organic synthesis (Wu et al., 2022). This illustrates the broader utility of brominated compounds in facilitating complex chemical syntheses.
- Development of pH-Responsive Polymers: A study on the synthesis of methoxy poly(ethylene glycol)-b-poly[5-methacrylamido-pentylamine hydrochloride] highlights the creation of pH-responsive block copolymers. These materials demonstrate hydrophilicity or hydrophobicity depending on the pH, indicating the potential of halogenated compounds in developing smart materials for biomedical applications (Wang et al., 2013).
Propiedades
IUPAC Name |
5-bromopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrN.ClH/c6-4-2-1-3-5-7;/h1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQRJDLYOTOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCBr.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724444 |
Source


|
| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-pentylamine, Hydrochloride | |
CAS RN |
1246816-76-1 |
Source


|
| Record name | 5-Bromopentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

